molecular formula C21H23N3O4S2 B2686946 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide CAS No. 1170824-72-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide

Cat. No. B2686946
CAS RN: 1170824-72-2
M. Wt: 445.55
InChI Key: BHZCUAWTUNMDEA-UHFFFAOYSA-N
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Description

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It is related to a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Scientific Research Applications

Fluorescent Probes for Biological Thiols

A novel fluorescent probe, leveraging a pyrazoline-based structure, has been developed for the sensitive and selective detection of glutathione among biological thiols in aqueous media. This probe exhibits significant fluorescence enhancement upon reaction with glutathione, enabling its application in fluorescent imaging of cellular glutathione and the detection of glutathione in biological samples such as calf serum (Wang et al., 2013).

Anticancer and Antiviral Agents

Novel derivatives synthesized from a reaction involving a celecoxib base have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit minimal toxicity and show promising inhibitory activity against HCV NS5B RdRp, highlighting their therapeutic potential (Küçükgüzel et al., 2013).

Metallophthalocyanines for Electrochemical Applications

Metallophthalocyanines fused with pyrazoline derivatives have been synthesized, displaying unique electrochemical properties. These compounds, especially copper(II) phthalocyanine, show promise for applications in redox-active systems due to their metal and ligand-based reduction reactions, which could be useful in various electrochemical devices (Ertem et al., 2017).

Carbonic Anhydrase Inhibitors for Therapeutic Use

A new class of [1,4]oxazepine-based primary sulfonamides has been synthesized, showing strong inhibition of human carbonic anhydrases, which are relevant for therapeutic interventions. These compounds highlight the dual role of the primary sulfonamide functionality in enabling the ring construction and acting as an enzyme inhibitory group (Sapegin et al., 2018).

Antimicrobial Agents

A series of novel sulfonamide derivatives have demonstrated significant in vitro antimicrobial activity, highlighting their potential as novel therapeutic agents against various microbial infections. These compounds, through diverse structural modifications, offer a promising avenue for the development of new antimicrobial agents with potentially lower resistance profiles (Habib et al., 2013).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-2-16-8-10-19(11-9-16)30(27,28)23-21-14-20(17-6-4-3-5-7-17)22-24(21)18-12-13-29(25,26)15-18/h3-11,14,18,23H,2,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZCUAWTUNMDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide

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